Cas no 367479-97-8 (2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid)
367479-97-8 structure
Product Name:2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
Numero CAS:367479-97-8
MF:C18H13FN2O4
MW:340.305227994919
CID:6599844
PubChem ID:8273064
Update Time:2023-12-01
2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
- 367479-97-8
- Z44311628
- EN300-26591782
- 2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
-
- Inchi: 1S/C18H13FN2O4/c19-14-6-2-3-7-15(14)21-18(24)13(10-20)9-12-5-1-4-8-16(12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-9+
- Chiave InChI: QSZRHUAKQGGMDK-UKTHLTGXSA-N
- Sorrisi: FC1C=CC=CC=1NC(/C(/C#N)=C/C1C=CC=CC=1OCC(=O)O)=O
Proprietà calcolate
- Massa esatta: 340.08593506g/mol
- Massa monoisotopica: 340.08593506g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 569
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 99.4Ų
2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26591782-0.05g |
367479-97-8 | 90% | 0.05g |
$246.0 | 2023-09-13 |
2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
367479-97-8 (2-(2-{2-Cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso